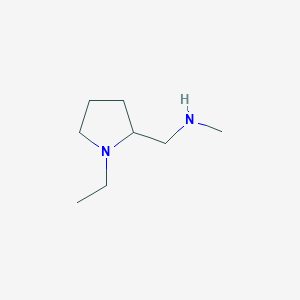

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine

Description

BenchChem offers high-quality 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-10-6-4-5-8(10)7-9-2/h8-9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRAHPLZCMZKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376391 |

Source

|

| Record name | 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60923-27-5 |

Source

|

| Record name | 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine synthesis protocol

An In-depth Technical Guide to the Synthesis of (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine for Pharmaceutical and Research Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Amines in Modern Drug Development

(S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine is a cornerstone chiral building block in contemporary medicinal chemistry. Its structural motif is integral to a range of pharmacologically active agents, most notably as a key intermediate in the synthesis of Levosulpiride, an antipsychotic and prokinetic agent.[1] The enantiomeric purity of this amine is paramount, as the stereochemistry at its chiral center profoundly influences the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven protocol for the synthesis of (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine, with a focus on enzymatic resolution—a robust and scalable method that ensures high enantiomeric excess. We will delve into the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical application for researchers, scientists, and drug development professionals.

Overview of Synthetic Strategies: A Comparative Analysis

Several routes to (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine have been explored, each with its own set of advantages and challenges. A brief overview is presented below to contextualize the selection of the enzymatic resolution protocol.

| Synthetic Strategy | Starting Materials | Key Transformation | Advantages | Disadvantages |

| Enzymatic Resolution | Racemic 2-(aminomethyl)-1-ethylpyrrolidine, Acylating Agent | Enantioselective acylation | High enantiomeric excess (>99%), mild reaction conditions, environmentally friendly | Requires synthesis of racemic precursor, separation of product from acylated byproduct |

| Chiral Pool Synthesis | L-Proline | Multi-step chemical conversion | Stereochemistry is pre-defined | Can involve hazardous reagents and protecting group chemistry, potentially leading to lower overall yields |

| Asymmetric Synthesis from Achiral Precursors | 4-hydroxybutyraldehyde, Ethylamine | Asymmetric cyclization and reduction | Potentially shorter route | Requires development and optimization of a stereoselective catalyst or chiral auxiliary, which can be costly |

| Chemical Resolution | Racemic 2-(aminomethyl)-1-ethylpyrrolidine, Chiral Resolving Agent | Diastereomeric salt formation and crystallization | Established classical method | Can be labor-intensive, yield is often limited to <50% for the desired enantiomer per resolution cycle |

For this guide, we will focus on the Enzymatic Resolution pathway due to its high fidelity in achieving exceptional enantiomeric purity, operational simplicity, and scalability, making it a preferred method in an industrial setting.

The Core Protocol: Enzymatic Resolution of (±)-2-(Aminomethyl)-1-ethylpyrrolidine

This protocol is divided into two main stages: the synthesis of the racemic starting material and the subsequent lipase-catalyzed enantioselective acylation to isolate the desired (S)-enantiomer.

Stage 1: Synthesis of Racemic (±)-2-(Aminomethyl)-1-ethylpyrrolidine

The synthesis of the racemic amine can be achieved through various methods, including the reductive amination of 1-ethyl-2-pyrrolidinecarboxaldehyde or the reduction of 1-ethyl-2-nitromethylenepyrrolidine.[2][3][4] The latter is a well-documented approach and will be detailed here.

Experimental Protocol: Reduction of 1-ethyl-2-nitromethylenepyrrolidine

-

Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: To a solution of 1-ethyl-2-nitromethylenepyrrolidine (1.0 eq) in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) is employed.[4] For laboratory scale, NaBH₄ is a convenient choice. The solution is cooled to 0-5 °C in an ice bath.

-

Addition of Reducing Agent: A solution of NaBH₄ (2.0-3.0 eq) in the same solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water, followed by acidification with dilute HCl. The organic solvent is removed under reduced pressure.

-

Extraction: The aqueous residue is basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12 and extracted with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude racemic (±)-2-(aminomethyl)-1-ethylpyrrolidine. Further purification can be achieved by vacuum distillation.

Stage 2: Lipase-Catalyzed Enantioselective Resolution

The principle of this stage lies in the high enantioselectivity of certain lipases, which preferentially catalyze the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus allowing for their separation.[1]

Workflow for Enzymatic Resolution

Caption: Workflow of the lipase-catalyzed resolution of racemic 2-(aminomethyl)-1-ethylpyrrolidine.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic (±)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) and an acyl donor such as benzyl acetate (0.5-0.6 eq) in a suitable organic solvent like acetonitrile.[1]

-

Enzyme Addition: Add a commercially available lipase, for example, from Pseudomonas cepacia or Candida rugosa, to the mixture.[1] The enzyme loading is typically between 5-15% (w/w) relative to the amine.

-

Incubation: The reaction mixture is stirred at a controlled temperature, typically between 30-50 °C. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining amine. The reaction is stopped when the conversion reaches approximately 50-60%, as this often corresponds to the highest ee for the unreacted (S)-amine.[1]

-

Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration.

-

Product Isolation and Purification: The solvent and remaining acyl donor are removed from the filtrate by evaporation under reduced pressure. The desired (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine is then separated from the acylated (R)-enantiomer by vacuum distillation.[1] The (S)-amine is the more volatile component and is collected as the distillate.[1]

| Parameter | Recommended Condition | Rationale |

| Lipase Source | Pseudomonas cepacia, Pseudomonas fluorescens, or Candida rugosa | These lipases have demonstrated high enantioselectivity for the R-enantiomer of this substrate.[1] |

| Acyl Donor | Benzyl acetate | Provides the acetyl group for the acylation and is readily available. |

| Solvent | Acetonitrile | A polar aprotic solvent that generally works well for lipase-catalyzed reactions. |

| Temperature | 30-50 °C | Balances reaction rate with enzyme stability. |

| Reaction Time | 24-172 hours | Dependent on enzyme activity and desired conversion; requires careful monitoring.[1] |

Quality Control and Characterization: Ensuring Enantiomeric Purity

The critical quality attribute of the final product is its enantiomeric purity. Chiral HPLC is the gold standard for this analysis.

Chiral HPLC Analysis Workflow

Caption: Standard workflow for the chiral HPLC analysis of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine.

Typical HPLC Conditions

-

Column: CHIRALPAK ADH (or equivalent chiral stationary phase)[1]

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.75 v/v/v)[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV at 220 nm[1]

-

Expected Outcome: Baseline separation of the (S) and (R) enantiomers, allowing for the calculation of enantiomeric excess (ee) using the peak areas. An ee of >99% is achievable with the enzymatic resolution protocol.[1]

In addition to chiral purity, the chemical purity should be assessed by standard techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual impurities.

Conclusion and Future Perspectives

The enzymatic resolution of racemic 2-(aminomethyl)-1-ethylpyrrolidine stands out as a highly efficient and scalable method for producing the enantiomerically pure (S)-enantiomer. This guide has provided a detailed, step-by-step protocol grounded in established scientific principles and supported by literature precedents. The causality behind each step, from the choice of enzyme to the purification technique, has been elucidated to empower researchers and process chemists to implement and adapt this methodology with confidence. As the demand for enantiopure pharmaceuticals continues to grow, robust and reliable synthetic strategies like the one detailed herein will remain indispensable to the advancement of drug discovery and development.

References

-

Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. Available at: [Link]

- EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases. Google Patents.

- CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine. Google Patents.

-

Wang, D. C., et al. (2015). The derivatization reaction routes of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

-

Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. Available at: [Link]

- DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.

- RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents.

Sources

- 1. EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 4. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical characterization of the novel compound 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine. As a derivative of the pharmacologically significant pyrrolidine scaffold, this molecule holds potential interest for drug discovery and development.[1][2][3] This document outlines a robust synthetic route via reductive amination and details a suite of analytical methodologies for structural elucidation and purity assessment, including spectroscopic and chromatographic techniques. The content herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of new chemical entities incorporating the N-alkylated pyrrolidine motif.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural feature in a vast array of biologically active molecules, including numerous natural alkaloids and synthetic pharmaceuticals.[3] Its prevalence in drug discovery is attributed to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile scaffold for exploring chemical space in three dimensions.[4] Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.[3] The introduction of an N-alkyl group, as in the case of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, can further modulate the compound's basicity, lipophilicity, and interaction with biological targets.

Proposed Synthesis: Reductive Amination Pathway

A reliable and efficient synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine can be achieved through the reductive amination of its primary amine precursor, 2-(aminomethyl)-1-ethylpyrrolidine, with formaldehyde.[5][6][7][8] This widely utilized method proceeds via the in situ formation of an iminium ion intermediate, which is subsequently reduced to the corresponding tertiary amine.[6]

Experimental Protocol: Synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine

Materials:

-

2-(aminomethyl)-1-ethylpyrrolidine

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

-

Reaction Setup: To a solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) in DCE or MeOH, add formaldehyde (1.1 eq).

-

Formation of the Iminium Intermediate: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.

-

Salt Formation (Optional): For improved handling and stability, the free base can be converted to its hydrochloride salt by treating a solution of the amine in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same solvent.

Caption: Synthetic workflow for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.

Physicochemical Properties

The precise experimental determination of the physicochemical properties of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine is pending its synthesis and characterization. However, based on the known properties of its precursor, 2-(aminomethyl)-1-ethylpyrrolidine, and general trends for N-alkylation, a set of predicted properties can be tabulated.

| Property | Predicted Value for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine | Reference Data: 2-(aminomethyl)-1-ethylpyrrolidine |

| Molecular Formula | C₈H₁₈N₂ | C₇H₁₆N₂[9][10][11] |

| Molecular Weight | 142.24 g/mol | 128.22 g/mol [9][10][11] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[12] |

| Boiling Point | Expected to be slightly higher than the precursor | 58-60 °C at 16 mmHg[10][11] |

| Density | Expected to be similar to the precursor | 0.884 g/mL at 25 °C[10][11] |

| Solubility | Miscible with common organic solvents; partially soluble in water | Miscible with common organic solvents; partially soluble in water[12] |

| pKa (of the conjugate acid) | Expected to be slightly higher than the precursor due to the inductive effect of the methyl group | ~10-11 |

Analytical Characterization

A comprehensive analytical approach is essential for the structural confirmation and purity assessment of the synthesized 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group on the pyrrolidine nitrogen, the pyrrolidine ring protons, the methylene bridge protons, and a singlet for the N-methyl group. The N-methyl singlet is anticipated to appear in the 2.2-2.6 ppm range.[13] The protons on the carbon adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift.[13]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The N-methyl carbon will have a characteristic chemical shift. Carbons directly attached to nitrogen atoms will be deshielded.[13]

Mass Spectrometry (MS):

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The nitrogen rule in mass spectrometry predicts that a compound with an even number of nitrogen atoms will have an even-numbered molecular weight.[13][14] Fragmentation patterns, such as alpha-cleavage, can provide further structural information.[13]

Chromatographic Methods

Given that the precursor, 2-(aminomethyl)-1-ethylpyrrolidine, is chiral, the synthesized 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine will also be chiral. Therefore, chiral chromatography techniques are necessary to separate and quantify the enantiomers.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC):

Both HPLC and SFC are powerful techniques for chiral separations.[15][16] The use of a chiral stationary phase (CSP) is the most common approach.[2] Polysaccharide-based CSPs have shown broad applicability for a diverse range of chiral amines.[2]

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

Column:

-

A suitable polysaccharide-based chiral stationary phase column (e.g., Chiralpak series).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

Flow Rate:

-

Typically in the range of 0.5 - 1.5 mL/min.

Detection:

-

UV detection at a suitable wavelength (if the molecule has a chromophore) or by using a chiral derivatizing agent that introduces a chromophore.

Sample Preparation:

-

Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

Caption: Analytical workflow for the characterization of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and characterization of the novel compound 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently produce and validate the structure and purity of this molecule. The information presented herein serves as a valuable resource for scientists and drug development professionals interested in exploring the chemical and biological properties of new pyrrolidine derivatives.

References

- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. (2025). BenchChem.

- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separ

- Spectroscopy of Amines. (n.d.). Fiveable.

- Uses and Properties of Pyrrolidine. (2022). ChemicalBook.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015).

- 2-(Aminomethyl)-1-ethylpyrrolidine 26116-12-1 wiki. (n.d.). Guidechem.

- Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). IJCRT.org.

- Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methyl

- Mass spectrometry assisted assignment of NMR resonances in reductively 13 C-methylated proteins. (2005). LSU Scholarly Repository.

- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).

- Synthesis and biological properties of Enantiomers of. (n.d.). An-Najah Staff.

- The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. (n.d.).

- 2-Aminomethyl-1-ethylpyrrolidine. (n.d.). PubChem.

- proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry.

- Synthesis of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). PrepChem.com.

- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.

- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. (n.d.).

- Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. (n.d.).

- The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives. (2025). [Source not further specified].

- N-pyrrolidone. (n.d.). PubChem.

- Reductive amination of amines with formaldehyde ?. (2018).

- Pyrrolidine. (n.d.). Wikipedia.

- 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1. (n.d.). Sigma-Aldrich.

- Reductive Amin

- SAFETY D

- An In-Depth Technical Guide to N-ethyl-2-pyrrolidin-1-ylethanamine: Chemical Properties, Structure, and Potential Applic

- 2-(Aminomethyl)-1-ethylpyrrolidine. (n.d.). ChemicalBook.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Reductive Amination with ( 11 C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines. (2012). Semantic Scholar.

- Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1 [sigmaaldrich.com]

- 11. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. fiveable.me [fiveable.me]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijcrt.org [ijcrt.org]

The Unseen Architect: A Technical Guide to 2-(Aminomethyl)-1-ethylpyrrolidine as a Core Scaffold in Neuroleptic Drug Synthesis

This guide delves into the fundamental role of 2-(Aminomethyl)-1-ethylpyrrolidine, a chiral synthetic building block, in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, its structural motifs are pivotal in the creation of potent and selective neuroleptic drugs. We will explore its synthesis, stereochemistry, and, most critically, its mechanistic significance as a scaffold for engaging dopamine D2 receptors, providing a technical resource for researchers and professionals in drug development.

Introduction: The Significance of a Chiral Scaffold

In the intricate process of drug discovery and development, the identification and utilization of versatile and stereochemically defined building blocks are paramount. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, a chiral amine, has emerged as a cornerstone in the synthesis of a class of antipsychotic drugs known for their efficacy in treating conditions like schizophrenia.[1][2] Its importance lies in its ability to confer specific three-dimensional orientations to the final drug molecule, a critical factor for selective interaction with biological targets.[1] This guide will illuminate the chemistry and strategic application of this compound, transitioning from its basic properties to its profound impact on the pharmacological activity of the drugs it helps create.

Physicochemical Properties and Synthesis Overview

2-(Aminomethyl)-1-ethylpyrrolidine is a clear, colorless to light yellow liquid with a characteristic amine odor.[3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H16N2 | [4][5][6] |

| Molecular Weight | 128.22 g/mol | [4][5][6] |

| Boiling Point | 58-60 °C at 16 mmHg | [4][6] |

| Density | 0.884 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.4670 | [4][6] |

| CAS Number | 26116-12-1 (racemic), 22795-99-9 ((S)-enantiomer) | [1][4] |

The synthesis of 2-(Aminomethyl)-1-ethylpyrrolidine can be achieved through various routes, with a common method involving the reduction of 1-ethyl-2-nitromethylene pyrrolidine.[7] The choice of synthetic pathway is often dictated by the desired stereochemistry, as the chiral nature of this compound is crucial for its application in pharmaceuticals.[1]

The Core Directive: A Scaffold for Dopamine D2 Receptor Antagonism

The primary pharmacological relevance of 2-(Aminomethyl)-1-ethylpyrrolidine stems from its incorporation into substituted benzamide antipsychotics, such as Sulpiride and Amisulpride.[2][7] While the molecule itself does not have a defined mechanism of action as a standalone drug, its structure provides the essential framework for the high-affinity and selective binding of these drugs to dopamine D2 receptors.[2]

The pyrrolidine ring and the ethylamine side chain of 2-(Aminomethyl)-1-ethylpyrrolidine are critical pharmacophoric elements. In the context of the final drug molecule, the basic nitrogen of the pyrrolidine ring is believed to interact with an acidic residue, such as an aspartate, in the transmembrane domain of the D2 receptor. The aminomethyl group serves as a linker to the substituted benzamide portion of the drug, which in turn occupies other binding pockets of the receptor, contributing to the overall affinity and selectivity.

The chirality of the 2-position of the pyrrolidine ring is of utmost importance. The (S)-enantiomer is typically the more active form, highlighting the stereospecificity of the dopamine D2 receptor binding pocket.[1] This underscores the necessity of using enantiomerically pure 2-(Aminomethyl)-1-ethylpyrrolidine in the synthesis of these drugs to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer.

Below is a diagram illustrating the conceptual role of the 2-(Aminomethyl)-1-ethylpyrrolidine scaffold in the binding of a substituted benzamide antipsychotic to the dopamine D2 receptor.

Figure 1: Conceptual diagram of the 2-(Aminomethyl)-1-ethylpyrrolidine scaffold interacting with the dopamine D2 receptor.

Experimental Protocol: Synthesis of a Benzamide Derivative

To illustrate the practical application of 2-(Aminomethyl)-1-ethylpyrrolidine, a general protocol for the synthesis of a benzamide derivative is provided below. This procedure is representative of the amide bond formation that is central to the synthesis of many neuroleptic drugs.

Objective: To synthesize N-((1-ethylpyrrolidin-2-yl)methyl)benzamide.

Materials:

-

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield the pure N-((1-ethylpyrrolidin-2-yl)methyl)benzamide.

The following diagram outlines the workflow for this synthesis.

Figure 2: Workflow for the synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)benzamide.

Conclusion

2-(Aminomethyl)-1-ethylpyrrolidine is a quintessential example of a molecular scaffold that, while not pharmacologically active itself, is indispensable in the construction of life-changing medications. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for medicinal chemists. Understanding its role in directing the interaction of larger molecules with their biological targets is crucial for the rational design of new and improved therapeutics, particularly in the challenging field of neuroscience. The principles outlined in this guide provide a foundation for leveraging the unique properties of this and similar chiral building blocks in future drug discovery endeavors.

References

- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.

- 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1. ChemicalBook.

- (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. Chem-Impex.

- The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine.

- 2-(Aminomethyl)-1-ethylpyrrolidine 97% 26116-12-1. Sigma-Aldrich.

- 2-(Aminomethyl)-1-ethylpyrrolidine 26116-12-1 wiki. Guidechem.

- 2-(Aminomethyl)-1-ethylpyrrolidine. PubChem.

- (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9. TCI Chemicals.

- Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- (S)-1-ethyl-2-aminomethylpyrrolidine | 22795-99-9. BOC Sciences.

- 2-(Aminomethyl)-1-ethylpyrrolidine 97% 26116-12-1. Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 5. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(氨甲基)-1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

Foreword: Beyond the Spectrum—A Logic-Driven Approach to Structural Certainty

An In-Depth Technical Guide to the Structural Analysis of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine

In the realm of drug discovery and development, a molecule's identity is its most fundamental attribute. For a compound such as 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, a chiral pyrrolidine derivative, its structure dictates its function, efficacy, and safety. This guide is designed for the discerning researcher who understands that structural analysis is not a mere checklist of techniques but a deductive process. We will not just present protocols; we will explore the causality behind our choices, building a self-validating analytical framework to achieve unambiguous structural and stereochemical elucidation. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and a rigorous understanding of its derivatives is paramount for innovation.[1]

Caption: Key 2D NMR correlations for structural confirmation.

Part 2: Stereochemical Analysis – Defining the 3D Arrangement

The chiral center at the C2 position of the pyrrolidine ring means the molecule can exist as two non-superimposable mirror images (enantiomers). Differentiating and quantifying these is critical, as they often have different biological activities.

Expertise & Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. [2]It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. The choice of CSP is crucial; for chiral amines, polysaccharide-based CSPs (like those derived from cellulose or amylose) are often the most effective. Supercritical Fluid Chromatography (SFC) can also be a powerful, faster alternative for screening chiral amines. [3] Self-Validating Protocol: Enantiomeric Purity by Chiral HPLC

-

Column Selection: Start with a polysaccharide-based CSP, such as a Daicel Chiralpak AD-H or Chiralcel OD-H column.

-

Mobile Phase Screening:

-

Normal Phase: Begin with a mobile phase of Hexane/Isopropanol (IPA) with a small amount of an amine additive like diethylamine (DEA) (e.g., 90:10 Hexane:IPA + 0.1% DEA). The amine additive is crucial to improve peak shape by masking residual silanols on the silica support.

-

Polar Organic Mode: If separation is poor, switch to a polar organic mobile phase like Acetonitrile/Methanol + 0.1% DEA.

-

-

Method Optimization:

-

Adjust the ratio of the mobile phase solvents to optimize the resolution between the two enantiomer peaks.

-

Ensure the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C) are controlled.

-

-

Detection: Use a UV detector, likely at a low wavelength (~210 nm) as the molecule lacks a strong chromophore.

-

Quantification:

-

Inject a racemic standard (a 50:50 mixture of both enantiomers) to determine the retention times of each.

-

Inject the sample and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

-

| Parameter | Starting Condition 1 (Normal Phase) | Starting Condition 2 (Polar Organic) |

| Column | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Acetonitrile:Methanol (95:5) + 0.1% DEA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 210 nm | UV at 210 nm |

Part 3: Purity and Impurity Profiling

Beyond the primary structure and stereochemistry, a comprehensive analysis requires quantification of the compound's overall purity and the identification of any potential impurities from the synthesis.

Expertise & Causality: Reversed-Phase HPLC (RP-HPLC) coupled with a UV and/or Mass Spectrometer detector is the workhorse for purity analysis. A C18 column is a good starting point for this moderately polar molecule. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are detected within a reasonable timeframe.

Self-Validating Protocol: Purity by RP-HPLC-UV/MS

-

Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), UV detector, and ideally, an in-line mass spectrometer.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Elution: Start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of B over 15-20 minutes. This will elute compounds based on their polarity.

-

Analysis:

-

Monitor the chromatogram at 210 nm.

-

Calculate the area percent of the main peak relative to all other peaks to determine purity.

-

Use the mass spectrometer to obtain the molecular weight of any impurity peaks, which provides clues to their identity (e.g., starting materials, by-products).

-

References

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

-

Structure of pyrrolidine and their derivatives. ResearchGate. [Link]

-

13C nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. ResearchGate. [Link]

-

General Structure of Pyrrolidine Derivatives. ResearchGate. [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Royal Society of Chemistry. [Link]

-

1-Ethylpyrrolidine. PubChem. [Link]

-

2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrrolidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyrrolidine Scaffold

The five-membered nitrogen heterocycle known as the pyrrolidine ring, or tetrahydropyrrole, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold.[2][3] The power of the pyrrolidine core lies in its inherent structural properties: the sp³-hybridized carbon atoms provide a three-dimensional framework that allows for efficient exploration of pharmacophore space, a stark contrast to flat, aromatic systems.[4][5] This non-planarity, often described as "pseudorotation," combined with the potential for multiple stereocenters, grants medicinal chemists precise control over the spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[4][5]

This guide provides a technical deep-dive into the synthesis and characterization of novel pyrrolidine derivatives. It is structured not as a rigid template, but as a logical progression from synthetic strategy to definitive structural elucidation, mirroring the workflow of a discovery campaign. We will explore the causality behind experimental choices, presenting protocols that are robust and self-validating, and grounding key claims in authoritative literature.

Part 1: Strategic Synthesis of the Pyrrolidine Core

The construction and functionalization of the pyrrolidine ring can be broadly categorized into two strategic approaches: building the ring from acyclic precursors or modifying a pre-existing, often chiral, pyrrolidine scaffold.[5][6] The choice of strategy is dictated by the desired substitution pattern, stereochemical complexity, and the availability of starting materials.

De Novo Ring Construction: Building Complexity from the Ground Up

This approach offers maximum flexibility in introducing diverse substituents and controlling their relative stereochemistry during the ring-forming process itself.

The 1,3-dipolar cycloaddition reaction is arguably the most powerful and widely utilized method for constructing highly functionalized pyrrolidines.[3][4] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, usually an electron-deficient alkene.[4] Its prominence stems from its ability to generate up to four stereocenters in a single, atom-economical step.[3] The stereochemistry of the resulting pyrrolidine is directly controlled by the geometry of the reactants, making it a highly predictable and elegant synthetic tool.[4]

Diagram 1: General Workflow from Synthesis to Characterization

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

Spectroscopic data for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine

A-1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, a chiral amine with applications in pharmaceutical development, presents a unique spectroscopic fingerprint essential for its identification and characterization. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the spectroscopic data for this compound and its closely related, extensively studied parent amine, (1-ethylpyrrolidin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For (1-ethylpyrrolidin-2-yl)methanamine, both ¹H and ¹³C NMR are crucial for confirming its molecular structure.

¹H NMR Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide a detailed map of the hydrogen atoms within the molecule. For a compound like (1-ethylpyrrolidin-2-yl)methanamine, ¹H NMR allows for the unambiguous assignment of protons on the pyrrolidine ring, the ethyl group, and the aminomethyl moiety. The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the analyte without introducing interfering proton signals.[1]

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The acquisition parameters should be optimized to ensure good signal-to-noise ratio and resolution. This typically involves a sufficient number of scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

Mandatory Visualization: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Data Presentation: Predicted ¹³C NMR Data for (1-ethylpyrrolidin-2-yl)methanamine

| Chemical Shift (ppm) | Assignment |

| ~60-70 | C-2 (pyrrolidine ring) |

| ~50-60 | C-5 (pyrrolidine ring) |

| ~45-55 | -CH₂-N (ethyl) |

| ~40-50 | -CH₂-NH₂ |

| ~25-35 | C-3 (pyrrolidine ring) |

| ~20-30 | C-4 (pyrrolidine ring) |

| ~10-20 | -CH₃ (ethyl) |

Trustworthiness: Interpreting the ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. Carbons attached to nitrogen atoms are deshielded and appear at higher chemical shifts (downfield). [2][3]The carbon of the ethyl group attached to the nitrogen will be in the 45-55 ppm range, while the methyl carbon will be upfield, around 10-20 ppm. The carbons of the pyrrolidine ring will have distinct signals, with C2 and C5, being adjacent to the nitrogen, appearing at the lowest field among the ring carbons. The aminomethyl carbon will also be in the downfield region.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind Experimental Choices

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. [4]Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and thermally stable small molecules like (1-ethylpyrrolidin-2-yl)methanamine. [5]Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which serves as a molecular fingerprint. [6] Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane. [7]2. Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar DB-WAX column).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Mandatory Visualization: GC-MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

Data Presentation: Mass Spectrometry Data for (1-ethylpyrrolidin-2-yl)methanamine

The mass spectrum of (1-ethylpyrrolidin-2-yl)methanamine will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (128.22 g/mol ).

Trustworthiness: Interpreting the Mass Spectrum

The mass spectrum will show a molecular ion peak at m/z = 128. Due to the presence of two nitrogen atoms, the molecular weight is an even number, which is consistent with the nitrogen rule. [8]The most prominent fragmentation pattern for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. [9][10][11]For (1-ethylpyrrolidin-2-yl)methanamine, this would lead to characteristic fragment ions. For instance, cleavage of the bond between the pyrrolidine ring and the aminomethyl group would result in a fragment ion.

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind Experimental Choices

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending), and the frequencies of these vibrations are characteristic of specific bonds. [12]For (1-ethylpyrrolidin-2-yl)methanamine, IR spectroscopy can confirm the presence of N-H bonds in the primary amine and C-N bonds.

Experimental Protocol: A Self-Validating System

-

Sample Preparation (Neat Liquid): For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). [13]Alternatively, and more commonly now, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. [14][15]2. Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum (of the empty salt plates or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted into an IR spectrum via a Fourier transform.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Mandatory Visualization: FTIR Spectroscopy Workflow

Caption: Workflow for FTIR spectroscopy using an ATR accessory.

Data Presentation: Characteristic IR Absorption Bands for (1-ethylpyrrolidin-2-yl)methanamine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch (two bands) | Primary amine (-NH₂) |

| 2850-2960 | C-H stretch | Aliphatic |

| 1580-1650 | N-H bend (scissoring) | Primary amine (-NH₂) |

| 1020-1250 | C-N stretch | Aliphatic amine |

Trustworthiness: Interpreting the IR Spectrum

The IR spectrum of (1-ethylpyrrolidin-2-yl)methanamine will show characteristic absorptions for a primary amine. The presence of two bands in the 3300-3500 cm⁻¹ region is a definitive indicator of the -NH₂ group (symmetric and asymmetric stretching). [16][17]The absence of a band in this region would suggest a tertiary amine. [18]The N-H bending vibration appears in the 1580-1650 cm⁻¹ range. [17]The C-N stretching of the aliphatic amine will be observed in the fingerprint region, typically between 1020 and 1250 cm⁻¹. [17]Strong C-H stretching bands from the alkyl groups will be present in the 2850-2960 cm⁻¹ region.

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic data for the structural elucidation of (1-ethylpyrrolidin-2-yl)methanamine.

| Spectroscopic Technique | Key Features and Interpretations |

| ¹H NMR | - Signals for ethyl group (triplet and multiplet). - Complex multiplets for pyrrolidine ring protons. - Signal for aminomethyl protons. - Exchangeable N-H proton signal. |

| ¹³C NMR | - Distinct signals for each unique carbon. - Downfield shifts for carbons attached to nitrogen. |

| Mass Spectrometry (GC-MS) | - Molecular ion peak at m/z = 128. - Fragmentation pattern dominated by alpha-cleavage. |

| Infrared (IR) Spectroscopy | - Two N-H stretching bands around 3300-3500 cm⁻¹. - N-H bending vibration around 1580-1650 cm⁻¹. - C-N stretching band in the fingerprint region. - Aliphatic C-H stretching bands. |

This comprehensive guide provides a detailed framework for the spectroscopic characterization of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine and its parent compound, (1-ethylpyrrolidin-2-yl)methanamine. The methodologies and interpretative principles outlined herein are fundamental for researchers and scientists in the field of drug development and organic chemistry.

References

-

Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable. (URL: [Link])

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (URL: [Link])

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti - YouTube. (URL: [Link])

-

How to prepare a liquid sample for FTIR spectrum? - ResearchGate. (URL: [Link])

-

IR Sample Prep Guide for Chemists | PDF | Applied And Interdisciplinary Physics - Scribd. (URL: [Link])

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (URL: [Link])

-

interpreting C-13 NMR spectra - Chemguide. (URL: [Link])

-

The four facets of 1H NMR spectroscopy. (URL: [Link])

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (URL: [Link])

-

Computational mass spectrometry for small molecules - PMC - PubMed Central. (URL: [Link])

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])

-

24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (URL: [Link])

-

Sample preparation GC-MS - SCION Instruments. (URL: [Link])

-

Fourier Transform Infrared Spectroscopy - UCI Aerosol Photochemistry Group. (URL: [Link])

-

Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing). (URL: [Link])

-

Amines. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Analyze the amine IR spectrum and distinguish it from other functional groups based on characteristic absorption bands. - Proprep. (URL: [Link])

-

NMR Techniques in Organic Chemistry: a quick guide. (URL: [Link])

-

4406 GC-MS procedure and background.docx. (URL: [Link])

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (URL: [Link])

-

Chapter 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

-

Sample Preparation Guidelines for GC-MS. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

6.5: Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines | Journal of the American Chemical Society. (URL: [Link])

-

5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

Carbon-13 NMR Spectroscopy - YouTube. (URL: [Link])

-

1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd. (URL: [Link])

-

NMR Spectroscopy in the Undergraduate Curriculum: First Year and Organic Chemistry Courses Volume 2. (URL: [Link])

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (URL: [Link])

-

Determine the structure of small organic molecule from 1H NMR experimental spectrum. (URL: [Link])

-

13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses - ACS Publications. (URL: [Link])

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (URL: [Link])

-

Impact of Post-Annealing on the Water Splitting Performance of Polymeric Carbon Nitride: The Role of Hydrogen Bonds - Preprints.org. (URL: [Link])

-

IR Spect Drawing Spectra: Alcohols and Amines - YouTube. (URL: [Link])

-

Introduction to IR Spectroscopy - Amines. - YouTube. (URL: [Link])

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. memphis.edu [memphis.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. fiveable.me [fiveable.me]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. youtube.com [youtube.com]

In Vitro Evaluation of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine: A Technical Guide for Preclinical Drug Discovery

This guide provides a comprehensive framework for the in-depth in vitro evaluation of the novel chemical entity, 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine. The proposed methodologies are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's biological activity, establish a preliminary mechanism of action, and generate a robust data package for further preclinical development. While specific biological functions of this compound are yet to be fully elucidated, this guide will proceed with a hypothesized focus on anticancer activity, a common therapeutic target for novel pyrrolidine derivatives.[1][2][3]

Introduction: The Rationale for In Vitro Assessment

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The initial in vitro evaluation of a novel pyrrolidine derivative, such as 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, is a critical step in the drug discovery pipeline. This phase aims to identify and characterize its biological effects in a controlled, cellular environment, thereby providing the foundational data necessary to justify further investigation.

This guide outlines a tiered approach to the in vitro evaluation, commencing with broad-spectrum screening to identify cellular sensitivity, followed by more focused assays to elucidate the compound's mechanism of action. Each protocol is presented with the underlying scientific principles and the rationale for its inclusion in the testing cascade, ensuring a self-validating and scientifically sound evaluation process.

Physicochemical Properties of the Investigational Compound

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible in vitro studies. The following table summarizes key known properties of a closely related analog, 2-(Aminomethyl)-1-ethylpyrrolidine, which can serve as a preliminary reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | [6] |

| Molecular Weight | 128.22 g/mol | [6] |

| Boiling Point | 58-60 °C at 16 mmHg | [7] |

| Density | 0.884 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.466 | |

| Solubility | Soluble in water | [8] |

It is imperative to experimentally determine these properties for 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine to ensure accurate concentration calculations and vehicle selection for the in vitro assays.

Tier 1: Primary Screening for Bioactivity

The initial phase of in vitro testing is designed to cast a wide net, identifying if the compound exhibits any significant biological activity at achievable concentrations. Given our hypothesized anticancer focus, the primary screen will assess cytotoxicity against a panel of human cancer cell lines.

Experimental Workflow: Tier 1 Screening

Caption: Tier 1 cytotoxicity screening workflow.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X concentrated serial dilution of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine in the appropriate cell culture medium. A typical concentration range would be from 100 µM down to 0.1 µM.

-

Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Rationale for Experimental Choices:

-

Diverse Cell Line Panel: Using cell lines from different tissue origins helps to identify if the compound has broad-spectrum cytotoxic activity or is selective for a particular cancer type.

-

MTT Assay: This assay is a well-established, cost-effective, and high-throughput method for initial cytotoxicity screening.

Tier 2: Elucidating the Mode of Action

Once cytotoxic activity is confirmed, the next logical step is to investigate the underlying mechanism. This tier focuses on assays that can differentiate between apoptosis, necrosis, and cell cycle arrest.

Experimental Workflow: Tier 2 Mechanistic Assays

Caption: Tier 2 workflow for mode of action studies.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed a sensitive cell line in 6-well plates and treat with 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Rationale for Experimental Choices:

-

Annexin V: This protein has a high affinity for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying cells with compromised membrane integrity (late apoptotic and necrotic cells).

Tier 3: Target Identification and Pathway Analysis

With a confirmed mode of action, the final tier of in vitro evaluation aims to identify the specific molecular targets and signaling pathways modulated by the compound. This often involves a combination of proteomics, genomics, and targeted biochemical assays.

Signaling Pathway Example: PI3K/Akt/mTOR Pathway

Many anticancer agents exert their effects by modulating key survival pathways such as the PI3K/Akt/mTOR pathway.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Protocol: Western Blotting for Key Signaling Proteins

Western blotting allows for the detection and quantification of specific proteins, providing insights into pathway activation or inhibition.

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with the compound as in previous tiers, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against key proteins in a hypothesized pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and an apoptosis marker like cleaved PARP).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation status.

Rationale for Experimental Choices:

-

Western Blotting: This technique provides direct evidence of changes in the levels and post-translational modifications (like phosphorylation) of specific proteins, which are key indicators of signaling pathway activity.

-

Phospho-specific Antibodies: Using antibodies that recognize the phosphorylated (active) forms of kinases like Akt and mTOR is crucial for assessing the inhibitory effect of the compound on the pathway.

Data Summary and Interpretation

All quantitative data from the in vitro assays should be meticulously documented and summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Activity of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine

| Assay | Cell Line | Parameter | Result |

| Cytotoxicity | MCF-7 | IC₅₀ (µM) | Hypothetical Value |

| A549 | IC₅₀ (µM) | Hypothetical Value | |

| HCT116 | IC₅₀ (µM) | Hypothetical Value | |

| Apoptosis Assay | Sensitive Cell Line | % Apoptotic Cells at IC₅₀ | Hypothetical Value |

| Cell Cycle Analysis | Sensitive Cell Line | % G2/M Arrest at IC₅₀ | Hypothetical Value |

| Western Blot | Sensitive Cell Line | Fold Change in p-Akt | Hypothetical Value |

Conclusion and Future Directions

This technical guide has outlined a systematic and logical progression for the in vitro evaluation of 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine, with a focus on a hypothetical anticancer application. The successful completion of these assays will provide a comprehensive preliminary profile of the compound's bioactivity, mode of action, and potential molecular targets. Positive and compelling data from this in vitro package will form the basis for advancing the compound to more complex cellular models and subsequent in vivo studies.

References

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Institutes of Health (NIH). [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Springer. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]

-

2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]

-

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine. PubChem. [Link]

- Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine.

-

Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. [Link]

- Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.

-

Feasibility Analysis of (S)-2-(Aminomethyl)-1-ethylpyrrolidine as a Chemical Intermediate: Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Methylpyrrolidine-2-methylamine. PubChem. [Link]

-

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]

- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.

Sources

- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

Discovery and synthesis of chiral aminomethylpyrrolidines

An In-Depth Technical Guide to the Discovery and Synthesis of Chiral Aminomethylpyrrolidines

Abstract

Chiral aminomethylpyrrolidines represent a cornerstone of modern asymmetric synthesis, serving as both powerful organocatalysts and privileged structural motifs in a multitude of pharmaceuticals. Their unique architecture, featuring a rigid pyrrolidine ring, a stereocenter at the C2 position, and a nucleophilic aminomethyl sidechain, allows for precise stereochemical control in a wide array of chemical transformations. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of these vital chemical entities. We will explore foundational synthetic strategies originating from the chiral pool, delve into state-of-the-art asymmetric methodologies, and present detailed, field-proven protocols. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each described method is a self-validating system for achieving high enantiopurity and yield.

The Ascendancy of Chirality: Why Aminomethylpyrrolidines Matter

The principle of chirality is fundamental to drug discovery and development. Since the biological systems of the human body—enzymes, receptors, and DNA—are themselves chiral, they interact differently with the two enantiomers of a chiral drug molecule.[1][2] This stereospecificity means that one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or, in infamous cases like thalidomide, dangerously toxic.[2] Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic exercise but a critical requirement for producing safer and more effective medicines.[3]

Within the vast landscape of chiral molecules, the pyrrolidine ring is one of the most important structural features in modern pharmaceuticals, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine.[4] Its conformational rigidity and utility as a scaffold make it a privileged structure.[5][6] The addition of an aminomethyl group at the C2 position, creating a chiral 1,2-diamine, unlocks a remarkable dual utility. These molecules are:

-

Potent Chiral Catalysts: The secondary amine of the pyrrolidine ring can form enamines or iminium ions with carbonyl compounds, while the adjacent aminomethyl group can act as a hydrogen-bond donor or coordinating site, effectively creating a bifunctional catalyst that precisely controls the approach of reactants.[7][8]

-

Key Pharmaceutical Building Blocks: The diamine structure is a common pharmacophore that interacts with biological targets. Drugs like the antidiabetic agent Vildagliptin incorporate this chiral scaffold to achieve their therapeutic effect.[9]

This guide will now explore the synthetic pathways developed to access these valuable compounds.

Foundational Synthesis: Leveraging the Chiral Pool

The most common and cost-effective strategy for synthesizing enantiopure aminomethylpyrrolidines involves starting with a naturally occurring chiral molecule, a concept known as "chiral pool" synthesis.[10] L-Proline, an inexpensive and readily available amino acid, is the quintessential starting material for this approach.[8][9][11]

The general synthetic logic involves the chemical manipulation of proline's carboxylic acid functionality into an aminomethyl group while preserving the inherent stereochemistry at the C2 position. A standard, reliable pathway proceeds through the intermediate (S)-prolinol.

Causality in the Proline-Based Approach:

-

Why start with Protection? The initial protection of the secondary amine (typically as a Boc-carbamate) is critical. It prevents the amine from interfering with the subsequent reduction of the carboxylic acid and allows for controlled functionalization later in the sequence.

-

Why Reduce to Prolinol? The reduction of the carboxylic acid to a primary alcohol ((S)-prolinol) is the most direct way to create a functional handle at the C2 sidechain that can be further converted to an amine. Strong reducing agents like LiAlH₄ are often used for this transformation.[11]

-

Why a Two-Step Amine Conversion? A direct conversion of the alcohol to an amine can be challenging. A more reliable two-step sequence involving activation of the alcohol (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an azide anion (N₃⁻) is preferred. The azide is an excellent and non-basic nitrogen nucleophile that cleanly displaces the leaving group. The final step is the reduction of the azide to the primary amine, which can be achieved with high fidelity using methods like catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction. This sequence reliably preserves the stereocenter's integrity.[7]

// Nodes Proline [label="L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProline [label="N-Boc-L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProlinol [label="N-Boc-(S)-Prolinol", fillcolor="#F1F3F4", fontcolor="#202124"]; BocProlinolOTs [label="N-Boc-(S)-Prolinol\n Tosylate", fillcolor="#F1F3F4", fontcolor="#202124"]; BocAzide [label="N-Boc-(S)-2-\n(Azidomethyl)pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; BocAmine [label="(S)-2-(Aminomethyl)\n-1-Boc-pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="(S)-2-(Aminomethyl)\npyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];